

(4-Amino-3-fluorophenyl)methanol molecular weight and mass

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Compound of Interest

Compound Name: (4-Amino-3-fluorophenyl)methanol

Cat. No.: B179550

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Technical Guide: (4-Amino-3-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **(4-Amino-3-fluorophenyl)methanol**, with a focus on its molecular weight and mass. This document also presents relevant experimental protocols and logical workflows pertinent to its synthesis and analysis.

Core Physicochemical Data

The fundamental molecular properties of **(4-Amino-3-fluorophenyl)methanol** are summarized below. This data is essential for a range of applications, from reaction stoichiometry to analytical method development.

Property	Value
Molecular Formula	C ₇ H ₈ FNO[1]
Molecular Weight	141.15 g/mol
Exact Mass	141.05899 Da[1]
Monoisotopic Mass	141.05899 Da[1]

Experimental Protocols

While specific experimental protocols for the synthesis of **(4-Amino-3-fluorophenyl)methanol** are not readily available in the public domain, methodologies for structurally similar compounds can provide a strong foundation for its preparation. Below are summaries of relevant procedures.

Synthesis of a Structurally Related Precursor: 4-Amino-3-fluorophenylboronic Acid

A detailed synthesis for 4-amino-3-fluorophenylboronic acid, a potential precursor or related compound, has been described.^[2] This multi-step synthesis provides a relevant example of manipulations involving the 4-amino-3-fluorophenyl scaffold.

Methodology:

- **Protection of the Amine Group:** The synthesis begins with the protection of the amino group of a starting material like 4-bromo-2-fluoroaniline.
- **Lithium-Bromine Exchange:** A lithium-bromine exchange reaction is then carried out. For example, *n*-Butyllithium (*n*-BuLi) in hexane can be added to a solution of the protected aniline in dry tetrahydrofuran (THF) at low temperatures (e.g., 0°C).^[2]
- **Borylation:** The resulting organolithium compound is then reacted with a boron source, such as trimethyl borate.
- **Hydrolysis:** The final step involves acidic hydrolysis to yield the boronic acid.^[2]

Preparation of the Core Structure: 4-Amino-3-fluorophenol

A patented method for the preparation of 4-amino-3-fluorophenol, which shares the core aromatic structure, involves the following key transformations:^[3]

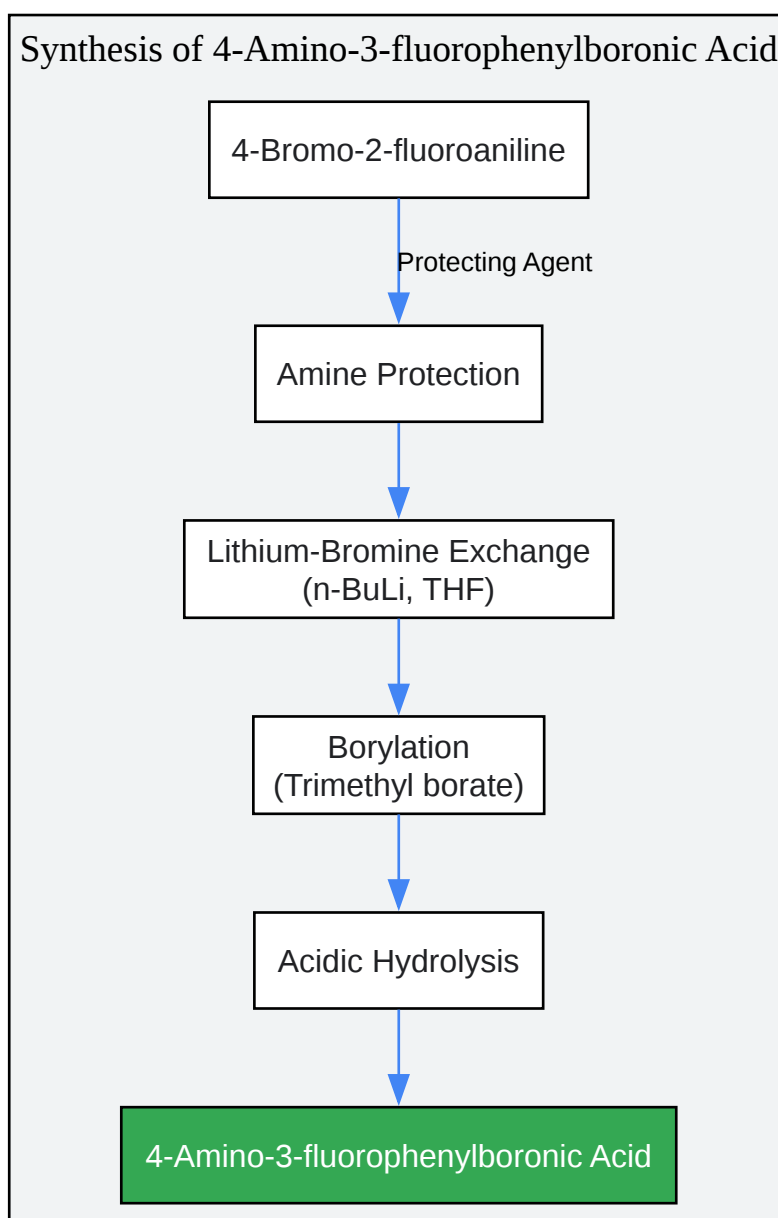
Methodology:

- Catalytic Hydrogenation: The process starts with the catalytic hydrogenation of 4-nitrophenol to para-aminophenol.[3]
- Sulfonation and Fluoro-substitution: The resulting aminophenol undergoes a sulfonation reaction, followed by a fluoro-substitution reaction.[3]
- Desulfonation and Extraction: The final steps involve desulfonation and extraction to obtain the target 4-amino-3-fluorophenol.[3]

Logical Workflow Diagram

The following diagram illustrates a potential synthetic workflow for a related compound, which can be conceptually applied to the synthesis of **(4-Amino-3-fluorophenyl)methanol** derivatives.

Synthesis of 4-Amino-3-fluorophenylboronic Acid



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References

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